gamma-Dodecalactone

Descripción

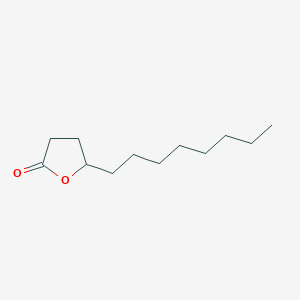

Structure

3D Structure

Propiedades

IUPAC Name |

5-octyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPCZPLRVAWXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047190 | |

| Record name | gamma-Dodecalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a fruity, peach-like, pear-like odour | |

| Record name | gamma-Dodecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | gamma-Dodecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.933-0.938 | |

| Record name | gamma-Dodecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2305-05-7, 57084-18-1 | |

| Record name | γ-Dodecalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Dodecalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Dodecalactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, dihydro-5-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Dodecalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-5-octylfuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-DODECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9N4581LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | xi-Dihydro-5-octyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Gamma-Dodecalactone: A Comprehensive Technical Guide

This guide provides an in-depth exploration of gamma-dodecalactone (γ-dodecalactone), a significant aliphatic lactone widely utilized in the flavor, fragrance, and pharmaceutical industries. We will delve into its core chemical and physical properties, synthesis methodologies, natural origins, and diverse applications. Furthermore, this document outlines detailed protocols for its synthesis and analysis, alongside crucial safety and regulatory information, to support researchers, scientists, and drug development professionals in their work with this versatile compound.

Introduction and Nomenclature

This compound, systematically known as 5-octyloxolan-2-one, is a cyclic ester belonging to the gamma-lactone family.[1] Its structure features a five-membered ring with a pendant octyl group. This molecule is a colorless to pale yellow, oily liquid recognized for its characteristic sweet, creamy, and fruity aroma, often described as peach-like.[2][3] It is this distinct sensory profile that has cemented its importance as a flavor and fragrance ingredient.[2]

Key Identifiers:

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application and handling. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Sweet, fruity, peach-like, creamy, waxy |

| Taste | Creamy, fatty, fruity, with peach and nutty nuances |

| Boiling Point | 130-132 °C at 1.5 mmHg |

| Melting Point | 17-18 °C |

| Density | 0.936 g/mL at 25 °C |

| Refractive Index | n20/D 1.452 |

| Solubility | Soluble in alcohol; insoluble in water |

| Flash Point | >110 °C |

Data compiled from multiple sources.[3][6][7]

Synthesis of this compound

This compound can be produced through both traditional chemical synthesis and biotechnological routes, the latter being of increasing interest due to the demand for "natural" ingredients.

Chemical Synthesis

A common method for the chemical synthesis of this compound involves the intramolecular esterification of 4-hydroxydodecanoic acid. Another approach is the reaction between an alkene and an ester of iodoacetic acid.

Caption: Chemical synthesis of this compound from 1-octene.

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

-

1-Octene

-

Ethyl iodoacetate

-

Copper powder (fine)

-

tert-Butyl methyl ether (MTBE)

-

Magnetic stirrer with heating plate

-

Two-neck round-bottom flask

-

Reflux condenser

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for workup and distillation

Procedure:

-

In a 50 mL two-neck flask equipped with a magnetic stir bar and a reflux condenser under an inert gas atmosphere, combine 1.12 g (10.0 mmol) of 1-octene, 2.78 g (13.0 mmol) of ethyl iodoacetate, and 1.53 g (24.0 mmol) of copper powder.[2]

-

Heat the reaction mixture to 130 °C (oil bath temperature) and stir under reflux for 2 hours.[2]

-

Cool the mixture to room temperature and dilute with 20 mL of tert-butyl methyl ether.[2]

-

Stir for 5 minutes and then filter to remove the copper powder. Wash the collected copper powder three times with 5 mL of tert-butyl methyl ether.[2]

-

Combine the filtrate and the washings. Remove the solvent using a rotary evaporator to obtain the crude product.[2]

-

Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.[2]

Biotechnological Synthesis

The biotechnological production of this compound is a highly sought-after method as it yields a product that can be labeled "natural". A prominent route involves the use of the yeast Yarrowia lipolytica and a substrate of ricinoleic acid, which is the primary component of castor oil.[8][9] The yeast utilizes its peroxisomal β-oxidation pathway to transform the ricinoleic acid into the desired lactone.[8][9]

Caption: Biotechnological synthesis of this compound using Yarrowia lipolytica.

This protocol provides a general outline for the microbial production of this compound. Optimization of parameters such as substrate concentration, pH, and aeration is crucial for maximizing yield.

Materials:

-

Yarrowia lipolytica strain

-

Yeast extract peptone glucose (YPG) medium for inoculum culture

-

Biotransformation medium containing castor oil, peptone, and an emulsifier (e.g., Tween 20)

-

Shaker incubator

-

Bioreactor (for scaled-up production)

-

Centrifuge

-

Solvents for extraction (e.g., ethyl acetate)

Procedure:

-

Inoculum Preparation: Cultivate Yarrowia lipolytica in YPG medium at 27 °C for 24 hours on a rotary shaker.

-

Biotransformation: Inoculate the biotransformation medium with the actively growing yeast culture. The medium typically contains castor oil (as the source of ricinoleic acid), a nitrogen source like peptone, and an emulsifier to aid in substrate dispersion.

-

Incubation: Incubate the culture under controlled conditions of temperature, pH, and agitation. These parameters significantly influence the efficiency of the biotransformation.

-

Extraction: After a predetermined incubation period, separate the yeast cells from the culture broth by centrifugation.

-

Purification: Extract the this compound from the supernatant using a suitable solvent like ethyl acetate. Further purification can be achieved through techniques such as column chromatography or distillation.

Natural Occurrence

This compound is found naturally in a variety of fruits, dairy products, and other foods. Its presence contributes to the characteristic flavor profiles of these products. It has been identified in:

-

Fruits such as peaches, apricots, and passion fruit.

-

Dairy products like butter and cheese.

-

Hydrolyzed soy protein.

-

Cooked meats.

Applications

The pleasant and persistent fruity-creamy aroma of this compound makes it a valuable ingredient in several industries.

-

Flavor Industry: It is widely used to impart or enhance peach, apricot, and other fruity flavors in beverages, dairy products, baked goods, and confectionery.[2]

-

Fragrance Industry: In perfumery, it adds warmth, richness, and a creamy, fruity character to floral and gourmand compositions.[2]

-

Cosmetics and Personal Care: It is incorporated into lotions, creams, and other personal care products to provide a pleasant fragrance.[2]

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in various matrices.

This protocol outlines a typical GC-MS method for the analysis of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for flavor and fragrance analysis (e.g., DB-5MS)

-

Autosampler

Sample Preparation:

-

Extraction: For solid or liquid samples, perform a solvent extraction (e.g., with dichloromethane or ethyl acetate) or a solid-phase microextraction (SPME) to isolate the volatile and semi-volatile compounds, including this compound.

-

Concentration: If necessary, concentrate the extract to a suitable volume.

-

Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent to quantify its concentration in the sample.

GC-MS Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: Scan from m/z 40 to 400.

-

Identification: The identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST). The characteristic base peak for gamma-lactones is often found at m/z 85.[10]

Safety and Regulation

Safety and Handling

This compound is classified as a skin and eye irritant.[3] Therefore, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[3]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from sources of ignition and incompatible materials such as strong acids and bases.[11]

Regulatory Status

This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[4] It is listed in the Code of Federal Regulations (CFR) Title 21 Part 172.515 as a synthetic flavoring substance permitted for direct addition to food for human consumption.[12]

Conclusion

This compound is a commercially significant aroma chemical with a unique and desirable sensory profile. Its production through both chemical and biotechnological methods allows for its widespread use in the flavor and fragrance industries. A thorough understanding of its physicochemical properties, synthesis, and analytical methods, as well as adherence to safety and regulatory guidelines, is essential for its effective and safe application in research and product development.

References

- Braga, A., & Belo, I. (2016). Biotechnological production of γ-decalactone, a peach like aroma, by Yarrowia lipolytica. World Journal of Microbiology and Biotechnology, 32(10), 169.

- Chemtex USA. (n.d.). gamma dodecalactone.

- Fan, W., & Qian, M. C. (2006). Characterization of Aroma Compounds in Chinese Wuliangye and Jiannanchun Liquors by Aroma Extract Dilution Analysis. Journal of Agricultural and Food Chemistry, 54(7), 2695–2704.

- Gomes, N., Braga, A., Teixeira, J. A., & Belo, I. (2013). Impact of Lipase-Mediated Hydrolysis of Castor Oil on γ-Decalactone Production by Yarrowia lipolytica. Applied Biochemistry and Biotechnology, 170(6), 1349–1359.

- Groguenin, A., et al. (2014). Production of γ-Decalactone by Yeast Strains under Different Conditions. Food Technology and Biotechnology, 52(1), 89-95.

- NOP. (2014). Synthesis of gamma-decalactone from 1-octene and iodoacetic acid ethyl ester.

- ScenTree. (n.d.). This compound (CAS N° 2305-05-7).

- Synerzine. (n.d.). SAFETY DATA SHEET this compound (Natural).

- U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS).

- Yu, Y., et al. (2021). Metabolic and Process Engineering for Producing the Peach-Like Aroma Compound γ-Decalactone in Yarrowia lipolytica. Journal of Agricultural and Food Chemistry, 69(4), 1334-1344.

- Flavor and Extract Manufacturers Association. (n.d.). This compound.

- Google Patents. (n.d.). CN102391215A - Synthesis method of chiral this compound.

- Google Patents. (n.d.). WO1983001072A1 - Production of gamma-decalactone.

- MDPI. (2020). Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium.

- National Center for Biotechnology Information. (n.d.). Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS.

- National Institute of Standards and Technology. (n.d.). γ-Dodecalactone.

- ResearchGate. (2018). Synthesis of natural (+)-(R)-gamma-decalactone from castor oil and the....

- Axxence. (2025). SAFETY DATA SHEET.

- Advanced Biotech. (2025). Safety Data Sheet.

- U.S. Food and Drug Administration. (2025). Food Additive Status List.

- U.S. Food and Drug Administration. (2025). Substances Added to Food (formerly EAFUS).

- U.S. Food and Drug Administration. (n.d.). gamma-decalactone.

Sources

- 1. researchgate.net [researchgate.net]

- 2. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 3. synerzine.com [synerzine.com]

- 4. femaflavor.org [femaflavor.org]

- 5. prod.adv-bio.com [prod.adv-bio.com]

- 6. mdpi.com [mdpi.com]

- 7. fda.gov [fda.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Biotechnological production of γ-decalactone, a peach like aroma, by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemtexusa.com [chemtexusa.com]

- 12. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

A-Dodecalactone: A Comprehensive Technical Guide to Natural Sources and Isolation

Introduction: The Essence of Fruity Aroma

Gamma-dodecalactone (γ-dodecalactone), a naturally occurring lactone, is a molecule of significant interest across the flavor, fragrance, and pharmaceutical industries.[1][2] Chemically designated as 5-octyloxolan-2-one[3], this colorless to pale yellow liquid is renowned for its characteristic sweet, fruity, and peach-like aroma.[3][4] Its sensory profile makes it a valuable component in the formulation of a wide array of consumer products, from dairy and beverages to perfumes and cosmetics.[4][5] Beyond its organoleptic properties, γ-dodecalactone has also been investigated for potential immunomodulating and antifungal activities.[1]

While chemical synthesis routes exist, the strong consumer-driven demand for "natural" ingredients has propelled the exploration of biotechnological and natural extraction methods for its production.[4][6] This guide provides an in-depth technical overview of the primary natural sources of γ-dodecalactone and the scientific principles and protocols governing its isolation and purification.

Part 1: Natural Occurrence of γ-Dodecalactone

This compound is found in a variety of natural sources, including fruits, dairy products, and as a metabolite of microbial fermentation. Its presence in these matrices contributes to their characteristic flavor and aroma profiles.

Botanical Sources

This lactone is a key contributor to the aroma of several fruits, most notably peaches and apricots.[7][8] It is also found in strawberries, raspberries, and mangoes, often in combination with other volatile compounds that create the unique scent of each fruit. The concentration of γ-dodecalactone in fruits can be influenced by factors such as ripeness, cultivar, and post-harvest handling.

Dairy Products

In dairy products, γ-dodecalactone is formed through the microbial fermentation of milk fats. It contributes to the creamy and fruity notes in products like butter, cheese, and yogurt. The specific strains of bacteria and yeast involved in the fermentation process play a crucial role in the final concentration and sensory perception of this lactone.

Microbial Bioproduction: The "Natural" Factory

The most significant and commercially viable "natural" source of γ-dodecalactone is microbial fermentation.[1][4] Various yeast and bacterial species have been identified and optimized for their ability to biotransform specific precursor substrates into this high-value aroma compound.[1] This biotechnological approach is favored as it aligns with the consumer demand for natural products.[6][9]

The primary mechanism for microbial production of γ-dodecalactone is the peroxisomal β-oxidation of hydroxy fatty acids.[1][4][9] Ricinoleic acid, the main component of castor oil, is a commonly used substrate for this biotransformation.[4][7][9]

Table 1: Prominent Microorganisms in γ-Dodecalactone Production

| Microorganism | Substrate(s) | Typical Yield | Key Characteristics |

| Waltomyces lipofer | 10-Hydroxystearic acid | Up to 46 g/L | Highly efficient producer, often requires cell permeabilization for optimal yield.[1][6][10] |

| Yarrowia lipolytica | Castor oil, Ricinoleic acid | 220-263 mg/L | Well-studied oleaginous yeast with a robust β-oxidation pathway.[1][4] |

| Rhodotorula aurantiaca | Castor oil | Up to 6.6 g/L | Psychrophilic strains are capable of production at low temperatures.[11][12][13] |

| Sporobolomyces odorus | Oleic acid, Glucose | Not specified | Known for producing a peach-like aroma.[1][14][15] |

| Mortierella isabellina | Dodecanoic acid | 4.1 g/L | A fungal species capable of utilizing fatty acids.[1] |

| Micrococcus luteus | Oleic acid | Not specified | Capable of a one-pot conversion of oleic acid.[1] |

Part 2: Isolation and Purification Methodologies

The isolation of γ-dodecalactone from its natural matrix is a critical step in obtaining a pure, commercially viable product. The choice of methodology depends on the source material, the concentration of the target compound, and the desired purity.

Solvent Extraction: The Primary Recovery Step

Liquid-liquid extraction is a fundamental and widely used technique for the initial recovery of γ-dodecalactone from both fermentation broths and fruit matrices.[16][17] The principle behind this method is the partitioning of the target molecule between two immiscible liquid phases, typically an aqueous phase (the source material) and an organic solvent.

Causality in Solvent Selection: The choice of solvent is paramount for achieving high extraction efficiency. An ideal solvent should exhibit:

-

High affinity for γ-dodecalactone: To maximize the transfer of the lactone into the organic phase.

-

Low miscibility with water: To ensure clean phase separation.

-

A low boiling point: To facilitate easy removal of the solvent post-extraction.

-

Minimal co-extraction of impurities: To simplify downstream purification steps.

Commonly used solvents include diethyl ether, hexane, heptane, chloroform, and dichloromethane.[16] Studies have shown that diethyl ether is often the most effective solvent for γ-dodecalactone extraction.[16][17]

Experimental Protocol: Liquid-Liquid Extraction from Fermentation Broth

-

Sample Preparation: Centrifuge the fermentation broth to separate the microbial cells from the supernatant. The supernatant contains the majority of the extracellular γ-dodecalactone.

-

Internal Standard Addition: Add a known amount of an internal standard, such as γ-undecalactone, to the supernatant. This allows for accurate quantification of the extracted γ-dodecalactone.[16]

-

Solvent Addition: Add an equal volume of diethyl ether to the supernatant in a separatory funnel.

-

Extraction: Gently shake the separatory funnel for several minutes to facilitate the transfer of γ-dodecalactone into the organic phase.[9] Vigorous shaking can lead to the formation of emulsions, which are difficult to break.

-

Phase Separation: Allow the layers to separate. The less dense organic layer will be on top.

-

Collection: Carefully drain the lower aqueous layer. Collect the upper organic layer containing the γ-dodecalactone.

-

Drying: Dehydrate the collected organic layer using an anhydrous drying agent, such as magnesium sulfate (MgSO₄), to remove any residual water.[16]

-

Concentration: Carefully evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to obtain the crude extract.

Steam Distillation: Harnessing Volatility

Steam distillation is another effective method for isolating volatile compounds like γ-dodecalactone, particularly from complex matrices. This technique relies on the principle that the boiling point of a mixture of immiscible liquids is lower than the boiling point of the individual components.

Workflow Diagram: Steam Distillation Process

Caption: Workflow of steam distillation for γ-dodecalactone isolation.

Protocol: Steam Distillation of Fermentation Broth

-

Setup: Assemble the steam distillation apparatus, consisting of a steam generator, a distillation flask containing the source material, a condenser, and a collection flask.

-

Distillation: Pass steam through the fermentation broth. The steam will vaporize the volatile γ-dodecalactone along with water.

-

Condensation: The vapor mixture passes through the condenser, where it is cooled and condenses back into a liquid.

-

Collection: The distillate, a mixture of water and γ-dodecalactone, is collected in the receiving flask.

-

Extraction: The collected distillate is then subjected to liquid-liquid extraction, as described in section 2.1, to separate the γ-dodecalactone from the water.

Trustworthiness of the Protocol: The purity of the distillate obtained from steam distillation is generally higher than that of a crude solvent extract.[16][17] However, the overall recovery may be lower. Acidification of the biotransformation medium prior to distillation can increase the concentration of the lactone in the distillate.[16][17]

Chromatographic Purification: Achieving High Purity

For applications requiring high purity, such as in pharmaceuticals and fine fragrances, chromatographic techniques are indispensable. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

2.3.1. Column Chromatography

Column chromatography is a preparative technique used to separate the components of the crude extract. The extract is loaded onto a column packed with a stationary phase, such as silica gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, allowing for their separation.

2.3.2. Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique for both the quantification and purification of volatile compounds like γ-dodecalactone.[16] In preparative GC, the crude extract is vaporized and injected into a long column. An inert carrier gas (the mobile phase) carries the vaporized components through the column. Separation is achieved based on the compounds' boiling points and their interactions with the stationary phase coating the inside of the column. As the separated components exit the column, they can be collected in individual fractions.

Adsorption Techniques

Adsorption onto porous materials presents a promising alternative for the in-situ removal and subsequent recovery of γ-dodecalactone from fermentation broths.[16] This method can alleviate product toxicity to the microbial cells, potentially leading to higher overall yields.[18]

Protocol: Adsorption and Desorption using Amberlite XAD-4 Resin

-

Adsorption: Add Amberlite XAD-4 resin to the fermentation broth and stir for a specified period. The γ-dodecalactone will adsorb onto the surface of the resin.

-

Separation: Separate the resin from the broth by filtration.[16]

-

Washing: Wash the resin with distilled water to remove any non-adsorbed components of the broth.[16]

-

Desorption: Elute the adsorbed γ-dodecalactone from the resin using a suitable solvent, such as ethanol.[16][17]

-

Concentration: Evaporate the solvent to obtain the purified γ-dodecalactone.

Part 3: Analytical Characterization

Once isolated, the purity and identity of the γ-dodecalactone must be confirmed using various analytical techniques.

Workflow Diagram: Analytical Characterization

Caption: Analytical workflow for the characterization of γ-dodecalactone.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the analysis of volatile compounds.[16] GC separates the components of the mixture, and MS provides information about the molecular weight and fragmentation pattern of each component, allowing for definitive identification. The mass spectrum of γ-dodecalactone typically shows a characteristic base peak at m/z 85.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the presence of the lactone ring and the alkyl side chain.[1][19]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. For γ-dodecalactone, a characteristic absorption band for the ester carbonyl group is observed around 1740 cm⁻¹.[1]

Conclusion: A Multifaceted Approach to a Prized Aroma

The production and isolation of natural γ-dodecalactone is a multidisciplinary endeavor, combining microbiology, biochemistry, and chemical engineering. While direct extraction from botanical sources is possible, microbial fermentation offers a more sustainable and scalable approach to meet the growing demand for this valuable aroma compound. The selection of an appropriate isolation and purification strategy is crucial for obtaining a high-purity product suitable for its intended application. A thorough understanding of the principles behind each technique, from solvent extraction to chromatography, is essential for researchers and drug development professionals working with this versatile molecule.

References

- BenchChem. (n.d.). Microbial Production of γ-Dodecalactone: A Natural Flavor Compound. Benchchem.

- Larroche, C., et al. (1998). Production of gamma-decalactone by a psychrophilic and a mesophilic strain of the yeast Rhodotorula aurantiaca. PubMed.

- An, J. U., et al. (2013). New Biotransformation Process for Production of the Fragrant Compound γ-Dodecalactone from 10-Hydroxystearate by Permeabilized Waltomyces lipofer Cells. National Institutes of Health.

- BenchChem. (n.d.). This compound CAS 2305-05-7 - Research Compound. Benchchem.

- Various Authors. (2013). Dodecalatone production by fermentation and whole cell conversion of yeast strains. ResearchGate.

- Fabiszewska, A., et al. (2022). Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium. MDPI.

- Pereira de Andrade, D., et al. (2017). Production of γ-Decalactone by Yeast Strains under Different Conditions. National Institutes of Health.

- Tahara, S., et al. (n.d.). γ-Decalactone—One of Constituents of Volatiles in Cultured Broth of Sporobolomyces odorus. J-STAGE.

- Various Authors. (n.d.). The Production of γ-Decalactone by Fermentation of Castor Oil. ResearchGate.

- ScenTree. (n.d.). Gamma-Decalactone (CAS N° 706-14-9).

- Smolecule. (n.d.). Buy this compound | 2305-05-7.

- Various Authors. (n.d.). Peroxisomal β-oxidation and Production of γ-decalactone by the Yeast Rhodotorula aurantiaca. ResearchGate.

- Alchihab, M., et al. (2009). The utilization of gum tragacanth to improve the growth of Rhodotorula aurantiaca and the production of gamma-decalactone in large scale. Merck Millipore.

- Ramasamy, D. (2014). Microbial Biosynthesis of γ-Decalactone and its Applications-A Review. ResearchGate.

- The Perfumers Apprentice. (n.d.). Gamma Dodecalactone (Natural).

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- National Institute of Standards and Technology. (n.d.). γ-Dodecalactone. NIST WebBook.

- Braga, A., & Belo, I. (2016). Biotechnological production of γ-decalactone, a peach like aroma, by Yarrowia lipolytica. Semantic Scholar.

- Various Authors. (n.d.). Production, Identification, and Toxicity of (gamma)-Decalactone and 4-Hydroxydecanoic Acid from Sporidiobolus spp. ResearchGate.

- Various Authors. (n.d.). Sporobolomyces and Sporidiobolus - non - conventional yeasts for use in industries. ResearchGate.

- MedchemExpress. (n.d.). γ-Decalactone | Natural Product.

- Wikipedia. (n.d.). γ-Decalactone.

- CN102080109A. (n.d.). Method for preparing natural chiral gama-decalactone by using two-liquid-phase extraction bioanalysis method. Google Patents.

- Fabiszewska, A., et al. (2022). Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium. ResearchGate.

- The Good Scents Company. (n.d.). This compound, 2305-05-7.

- ScenTree. (n.d.). This compound (CAS N° 2305-05-7).

- Various Authors. (n.d.). Production of γ-decalactone by Yarrowia lipolytica: Insights into experimental conditions and operating mode optimization. ResearchGate.

- ResearchGate. (n.d.). Gamma-decalactone recovery degree from model solutions by different solvents.

- Perfumer & Flavorist. (2023). This compound in Orchard, Tropical, Berry and Dairy flavors.

- Various Authors. (n.d.). Production of γ-Decalactone by Yeast Strains under Different Conditions. ResearchGate.

- BOC Sciences. (n.d.). CAS 2305-05-7 γ-Dodecalactone.

- Biosynth. (n.d.). This compound | 2305-05-7.

- Various Authors. (n.d.). Synthesis of natural (+)-(R)-gamma-decalactone from castor oil and the... ResearchGate.

- Wikipedia. (n.d.). Sporobolomyces.

- Tsuda, Y. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview.

- BioCrick. (n.d.). gamma-Decalactone | CAS:706-14-9.

- Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, γ-dodecalactone, CAS Registry Number 2305-05-7. ScienceDirect.

- Tsuda, Y. (n.d.). Isolation of Natural Products. Natpro vn.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Perfumers Apprentice - Gamma Dodecalactone (Natural) [shop.perfumersapprentice.com]

- 3. This compound | C12H22O2 | CID 16821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. researchgate.net [researchgate.net]

- 7. ScenTree - Gamma-Decalactone (CAS N° 706-14-9) [scentree.co]

- 8. γ-Decalactone - Wikipedia [en.wikipedia.org]

- 9. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Biotransformation Process for Production of the Fragrant Compound γ-Dodecalactone from 10-Hydroxystearate by Permeabilized Waltomyces lipofer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Production of gamma-decalactone by a psychrophilic and a mesophilic strain of the yeast Rhodotorula aurantiaca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. merckmillipore.com [merckmillipore.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. CN102080109A - Method for preparing natural chiral gama-decalactone by using two-liquid-phase extraction bioanalysis method - Google Patents [patents.google.com]

- 19. Buy this compound | 2305-05-7 [smolecule.com]

A Comprehensive Technical Guide to the Discovery, Synthesis, and Application of Gamma-Dodecalactone

Abstract

Gamma-dodecalactone (γ-dodecalactone), a C12 aliphatic lactone, is a molecule of significant industrial and research interest, prized for its distinct creamy, waxy, and peach-like aroma. This guide provides a comprehensive overview of its journey from discovery in natural sources to its current status as a key compound in the flavor, fragrance, and biotechnology sectors. We will explore its physicochemical properties, delve into the historical evolution of its synthesis from early chemical methods to modern, sustainable biotechnological routes, and detail the analytical protocols for its isolation and characterization. The narrative emphasizes the causal logic behind experimental choices and process development, offering field-proven insights for researchers, scientists, and professionals in drug development and chemical industries.

Introduction: The Aromatic Signature of a Versatile Lactone

Lactones, cyclic esters formed by the intramolecular esterification of a corresponding hydroxycarboxylic acid, are widely distributed in nature and contribute significantly to the aroma profiles of many fruits and foods. Among them, this compound (5-octyloxolan-2-one) stands out for its powerful and pleasant fruity fragrance, reminiscent of peaches and apricots.[1][2] Its application extends from being a crucial flavoring agent in dairy products, beverages, and confectioneries to a valuable component in perfumery, where it imparts warm, creamy notes.[1][3] Beyond its sensory appeal, γ-dodecalactone has also emerged as a subject of biochemical research, with studies indicating potential immunomodulating activities.[4][] This guide traces the scientific and technical history of this compound, from its first identification to the sophisticated methods now employed for its production.

Initial Discovery and Natural Occurrence

The story of γ-dodecalactone begins not in a laboratory but in nature. Its presence was first identified through the analysis of natural products. It is a key contributor to the characteristic aroma of many ripe stone fruits, particularly peaches and nectarines.[3][6] Its natural footprint is remarkably diverse, having been identified in trace amounts in a wide array of sources.

Table 1: Selected Natural Occurrences of this compound

| Source Category | Specific Examples |

|---|---|

| Fruits | Peach, Apricot, Mango, Guava, Strawberry, Plum, Raspberry, Coconut[3][7][8] |

| Dairy Products | Butter, Milk, Various Cheeses (e.g., Blue Cheese, Cheddar)[3][9][10] |

| Fermented Products | Rum, Sherry[9] |

| Other | Heated Pork Fat, Carrots[7][9] |

The discovery of γ-dodecalactone in these varied sources underscored its importance in natural flavor chemistry and spurred efforts to synthesize it for commercial use, aiming to replicate these desirable sensory profiles in a consistent and scalable manner.

Physicochemical and Structural Characteristics

Understanding the physical and chemical properties of γ-dodecalactone is fundamental to its application, synthesis, and isolation. It is a colorless to pale-yellow oily liquid at room temperature, characterized by low water solubility and a high boiling point, which contributes to its persistence as a base-to-heart note in fragrances.[3][4]

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 2305-05-7 | [1][3][11] |

| Molecular Formula | C₁₂H₂₂O₂ | [3][11][12] |

| Molecular Weight | 198.30 g/mol | [3][11] |

| Appearance | Colorless to pale-yellow oily liquid | [3][11] |

| Odor Profile | Sweet, peach-apricot, creamy, waxy-fatty | [1][3] |

| Boiling Point | ~290-311 °C | [1][12] |

| Melting Point | 2-3 °C | [1] |

| Density | ~0.935 - 0.938 g/cm³ | [11][12] |

| Refractive Index | ~1.451 - 1.456 (at 20°C) | [11][12] |

| Solubility | Soluble in ethanol and organic solvents; low water solubility |[2][11] |

The structure consists of a five-membered lactone ring (a γ-butyrolactone core) with an eight-carbon (octyl) alkyl chain attached at the 5-position. This C-12 structure is critical to its unique olfactory profile, distinguishing it from shorter-chain lactones.[3]

Caption: Chemical structure of this compound (C₁₂H₂₂O₂).

The Evolution of Synthesis: From Chemical Reactions to Biocatalysis

The commercial demand for γ-dodecalactone necessitated the development of efficient synthetic routes. The history of its production is a classic example of the chemical industry's progression towards more sustainable and "natural" manufacturing processes.

Foundational Chemical Synthesis

Early production of γ-dodecalactone relied exclusively on chemical synthesis. One of the most common industrial methods involves the free-radical addition of a primary alcohol to an unsaturated acid or ester. This approach provides a robust and high-yield pathway to various γ-lactones.

Protocol 1: Free-Radical Addition for γ-Dodecalactone Synthesis

-

Reactant Preparation: Nonyl alcohol (a nine-carbon alcohol) and acrylic acid are mixed in a molar ratio typically ranging from 3:1 to 30:1 (alcohol in excess). A free-radical initiator, such as di-tert-butyl peroxide, is added to the mixture.

-

Reaction Initiation: The mixture is continuously fed into a high-pressure reactor. The temperature is elevated to between 165°C and 280°C, and the system is pressurized with an inert gas like nitrogen (0.05-1.25 MPa) to maintain the reactants in the liquid phase and control the reaction.

-

Mechanism: The peroxide initiator thermally decomposes to form tert-butoxy radicals. These radicals abstract a hydrogen atom from the α-carbon of the nonyl alcohol, generating an alcohol radical. This radical then adds across the double bond of acrylic acid.

-

Cyclization: The resulting intermediate undergoes intramolecular cyclization (lactonization) to form the stable five-membered γ-dodecalactone ring.

-

Purification: After a residence time of several hours, the crude product is continuously extracted. Byproducts (e.g., tert-butanol) and unreacted alcohol are removed via fractional distillation. A final vacuum distillation of the crude product yields purified γ-dodecalactone.

Causality: The use of a large excess of the alcohol reactant drives the reaction equilibrium towards the product and minimizes side reactions of the acrylic acid. The high temperature and pressure are necessary to achieve a sufficient reaction rate and prevent reactant vaporization.

Caption: General workflow for the chemical synthesis of γ-dodecalactone.

The Biotechnological Revolution: "Natural" this compound

A significant shift in the flavor and fragrance industry has been the consumer-driven demand for "natural" ingredients. This spurred intensive research into biotechnological methods for producing aroma compounds.[13][14] γ-Dodecalactone became a prime target for this "white biotechnology," with processes primarily leveraging the metabolic pathways of oleaginous yeasts, most notably Yarrowia lipolytica.[13][15][16]

The core of this bioprocess is the β-oxidation of hydroxy fatty acids. The most common and economically viable substrate is ricinoleic acid, which constitutes about 80-90% of castor oil.[16][17]

Mechanism: β-Oxidation Pathway in Y. lipolytica

The biotransformation of ricinoleic acid (a C18 hydroxy fatty acid) into γ-dodecalactone (a C12 lactone) is a multi-step enzymatic process occurring within the yeast's peroxisomes.

-

Chain Shortening: Ricinoleic acid is metabolized through three cycles of the β-oxidation pathway. Each cycle shortens the fatty acid chain by two carbons, releasing acetyl-CoA.

-

Formation of Precursor: After three cycles, the original C18 chain is reduced to a C12 chain, yielding 4-hydroxydodecanoic acid.

-

Spontaneous Lactonization: This hydroxy acid precursor is unstable under the acidic conditions of the fermentation broth and spontaneously cyclizes via intramolecular esterification to form the stable γ-dodecalactone.

Causality: Yarrowia lipolytica is considered a "GRAS" (Generally Regarded As Safe) organism and possesses a highly active β-oxidation pathway, making it an ideal biocatalyst for this transformation.[13][14] The use of castor oil as a substrate is cost-effective due to its high ricinoleic acid content.

Caption: Biotransformation of castor oil to γ-dodecalactone via β-oxidation.

Protocol 2: Lab-Scale Biotransformation for γ-Dodecalactone Production

-

Inoculum Preparation: A culture of Yarrowia lipolytica is grown in a suitable yeast extract-peptone-dextrose (YPD) medium for 24-48 hours to achieve a high cell density in the logarithmic growth phase.

-

Biotransformation Medium: A sterile biotransformation medium is prepared, typically containing castor oil (e.g., 100 g/L) as the substrate, a nitrogen source like peptone (e.g., 20 g/L), and an emulsifier such as Tween 80 (e.g., 5 g/L) to improve oil dispersion.[16]

-

Inoculation: The biotransformation medium is inoculated with the yeast culture to a specific starting optical density (e.g., OD₆₀₀ of 0.25).[16]

-

Fermentation: The culture is incubated in a shaker flask or a bioreactor at a controlled temperature (e.g., 27-28°C) with constant agitation (e.g., 140 rpm) for several days (typically 5-7 days).[16][18] Aeration is critical for yeast metabolism.

-

Monitoring: The production of γ-dodecalactone is monitored over time by taking samples and analyzing them via gas chromatography (GC).

-

Harvesting: Upon completion of the fermentation, the entire broth containing yeast cells, residual oil, and the product is harvested for downstream processing.

Isolation, Purification, and Characterization

Whether produced chemically or biologically, γ-dodecalactone must be isolated from a complex mixture. The choice of method depends on the starting matrix and desired purity.

Workflow: Isolation and Analysis

-

Initial Separation (from Biotransformation): The fermentation broth is typically centrifuged to separate the yeast biomass from the liquid phase, which contains the oil and aqueous components.

-

Extraction: Liquid-liquid extraction is a common and effective method.[19] The broth (or crude chemical reaction mixture) is extracted with a non-polar organic solvent like diethyl ether or hexane. The γ-dodecalactone, being lipophilic, partitions into the organic phase.

-

Solvent Removal: The solvent is removed from the extract using a rotary evaporator, leaving a concentrated crude product.

-

Purification: High-purity γ-dodecalactone is obtained through fractional distillation under reduced pressure (vacuum distillation). This separates the lactone from residual fatty acids, unreacted precursors, and other high-boiling-point impurities.[20] Adsorption onto porous resins like Amberlite XAD-4 followed by desorption with a solvent like ethanol is another effective purification strategy, particularly for industrial applications.[19]

-

Characterization and Quality Control: The identity and purity of the final product are confirmed using analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard, providing both retention time data for quantification and a mass spectrum for structural confirmation.[11]

Caption: A standard workflow for the isolation and analysis of γ-dodecalactone.

Conclusion and Future Outlook

The history of this compound is a microcosm of the evolution of specialty chemical production. From its discovery as a natural aroma component to its synthesis via robust chemical methods, the journey has now firmly entered the era of sustainable biotechnology. The development of microbial cell factories like Yarrowia lipolytica not only meets the consumer demand for "natural" products but also aligns with the principles of green chemistry by utilizing renewable feedstocks like castor oil.[9][13] Future research will likely focus on metabolic engineering to further enhance yields, exploring novel microbial strains, and expanding the substrate scope to include other renewable lipids. As a molecule with a rich history and a bright future, γ-dodecalactone will undoubtedly remain a cornerstone of the flavor and fragrance industries and an important model compound for advancements in industrial biotechnology.

References

- Braga, A., & Belo, I. (2016). Biotechnological production of γ-decalactone, a peach like aroma, by Yarrowia lipolytica. World Journal of Microbiology and Biotechnology, 32(10), 169.

- Braga, A., & Belo, I. (2016). Biotechnological production of γ-decalactone, a peach like aroma, by Yarrowia lipolytica. SpringerLink.

- Pell Wall. (n.d.). This compound (CAS 2305-05-7) – Synthetic Fruity Lactone for Creamy Perfumery. Pell Wall.

- Braga, A., & Belo, I. (2016). Biotechnological production of γ-decalactone, a peach like aroma, by Yarrowia lipolytica.

- Elchemy. (n.d.). Gamma Dodecalactone Manufacturer & Suppliers |ELAROMA-gDDANE. Elchemy.

- ScenTree. (n.d.). This compound (CAS N° 2305-05-7). ScenTree.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Gomes, N., et al. (n.d.). Production of γ-Decalactone by Yeast Strains under Different Conditions.

- Cheméo. (n.d.). Chemical Properties of «gamma»-Dodecalactone (CAS 2305-05-7). Cheméo.

- Gil, S., Parra, M., Rodriguez, P., & Segura, J. (2009). Recent Developments in γ-Lactone Synthesis. Mini-Reviews in Organic Chemistry, 6, 345-358.

- Sigma-Aldrich. (n.d.).

- Zhishang Chem. (n.d.). This compound CAS 2305-05-7. Zhishang Chem.

- Mularczyk, M., et al. (n.d.).

- The Fragrance Conservatory. (n.d.). gamma-Decalactone.

- Perfumer & Flavorist. (2020). Natural Advantage's this compound. Perfumer & Flavorist.

- Wikipedia. (n.d.). γ-Decalactone. Wikipedia.

- ResearchGate. (2025). Recent Developments in-Lactone Synthesis.

- Kubiak, P., et al. (2025). The Effects of Gamma-Decalactone on the Physicochemical and Antimicrobial Properties of Pectin-Based Packaging Films. PubMed Central.

- Uram, L., et al. (n.d.). Recent Developments in Lactone Monomers and Polymer Synthesis and Application.

- Perfumer & Flavorist. (2023). This compound in Orchard, Tropical, Berry and Dairy flavors. Perfumer & Flavorist.

- Benchchem. (n.d.). This compound CAS 2305-05-7. Benchchem.

- BOC Sciences. (n.d.). CAS 2305-05-7 γ-Dodecalactone. BOC Sciences.

- Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Organic Chemistry Portal.

- Patsnap. (n.d.). Method for synthesizing gamma lactone. Eureka.

- Organic Chemistry Portal. (n.d.). Lactone synthesis. Organic Chemistry Portal.

- Google Patents. (n.d.). Synthesis method of chiral this compound.

- ORGANIC CHEMISTRY SELECT. (2014). Synthesis of gamma-decalactone from 1-octene and iodoacetic acid ethyl ester. ORGANIC CHEMISTRY SELECT.

- Wikipedia. (n.d.). Strawberry. Wikipedia.

- Zhang, B., et al. (n.d.). Differences in PpAAT1 Activity in High- and Low-Aroma Peach Varieties Affect γ-Decalactone Production.

- Mularczyk, M., et al. (n.d.).

Sources

- 1. Gamma Dodecalactone Manufacturer & Suppliers |ELAROMA-gDDANE - Elchemy [elchemy.com]

- 2. zhishangchem.com [zhishangchem.com]

- 3. This compound (CAS 2305-05-7) – Synthetic Fruity Lactone for Creamy Perfumery — Scentspiracy [scentspiracy.com]

- 4. benchchem.com [benchchem.com]

- 6. Differences in PpAAT1 Activity in High- and Low-Aroma Peach Varieties Affect γ-Decalactone Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gamma-Decalactone | The Fragrance Conservatory [fragranceconservatory.com]

- 8. Strawberry - Wikipedia [en.wikipedia.org]

- 9. g-Dodecalactone natural, = 98 , FG 2305-05-7 [sigmaaldrich.com]

- 10. perfumerflavorist.com [perfumerflavorist.com]

- 11. This compound | C12H22O2 | CID 16821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scentree.co [scentree.co]

- 13. [PDF] Biotechnological production of γ-decalactone, a peach like aroma, by Yarrowia lipolytica | Semantic Scholar [semanticscholar.org]

- 14. rep-dspace.uminho.pt [rep-dspace.uminho.pt]

- 15. Biotechnological production of γ-decalactone, a peach like aroma, by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Effects of Gamma-Decalactone on the Physicochemical and Antimicrobial Properties of Pectin-Based Packaging Films - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium [mdpi.com]

- 20. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

Elucidating the Biosynthetic Pathway of Gamma-Dodecalactone in Plants: A Technical Guide for Researchers

An In-depth Technical Guide

Abstract

Gamma-dodecalactone (γ-dodecalactone) is a C12 lactone that contributes significantly to the desirable fruity and fatty aromas of many plants and fruits, including nectarines, strawberries, and peaches.[1][2] Its commercial importance in the flavor and fragrance industries has driven substantial research into its biosynthesis.[3] While the complete pathway in plants is not fully elucidated, a consensus model is emerging that involves the integration of two major fatty acid metabolic routes: the lipoxygenase (LOX) pathway and the β-oxidation cycle. This guide provides a comprehensive overview of the proposed biosynthetic pathway, detailing the generation of precursors, the core enzymatic steps, and robust experimental workflows for pathway characterization. It is designed for researchers in plant biochemistry, metabolic engineering, and natural product synthesis, offering both foundational knowledge and practical, field-proven methodologies.

Introduction to Lactone Biosynthesis

Lactones are cyclic esters formed via the intramolecular esterification of a corresponding hydroxy fatty acid.[4] Their structural diversity and potent aroma profiles make them key components of fruit quality. In eukaryotes, two primary routes lead to their formation: de novo synthesis from basic carbon sources and the biotransformation of fatty acid precursors.[5] Plants primarily utilize the latter, leveraging their vast lipid pools to generate a wide array of volatile compounds.

The biosynthesis of γ-dodecalactone in plants is hypothesized to begin with common C18 polyunsaturated fatty acids (PUFAs), such as linoleic and linolenic acid.[6] These precursors undergo a series of enzymatic modifications, including oxygenation, cleavage, chain shortening, and hydroxylation, before the final cyclization event. This multi-step process ensures the precise formation of the 4-hydroxydodecanoic acid intermediate required for γ-lactone ring formation.

Generation of the C12 Precursor

The initial and most critical phase of γ-dodecalactone biosynthesis is the generation of a 12-carbon backbone from longer-chain fatty acids. This is primarily accomplished through the lipoxygenase (LOX) pathway, a well-characterized metabolic cascade involved in plant defense and the formation of "green leaf volatiles".[7][8][9]

The Lipoxygenase (LOX) Pathway

The LOX pathway is initiated upon tissue disruption, which triggers the release of PUFAs from cell membranes by lipases and acyl-hydrolases.[8][10][11] The pathway proceeds as follows:

-

Dioxygenation by 13-Lipoxygenase (13-LOX): Free linolenic acid is oxygenated by 13-LOX, an enzyme that specifically introduces molecular oxygen at the 13th carbon position.[8][12] This reaction is stereospecific and forms (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[8] The preference for 13-LOX over 9-LOX is a key determinant for the production of C6 and C12 downstream products.[12]

-

Cleavage by Hydroperoxide Lyase (HPL): The unstable 13-HPOT intermediate is immediately cleaved by hydroperoxide lyase (HPL), a specialized cytochrome P450 enzyme.[13][14][15] This cleavage event breaks the carbon chain, yielding a C6 volatile aldehyde ((Z)-3-hexenal) and a C12 ω-oxo acid (12-oxo-(9Z)-dodecenoic acid).[8] This C12 fragment is the direct precursor for the subsequent steps.

-

Reduction to Dodecanoic Acid: The C12 oxo-acid is subsequently reduced to dodecanoic acid (lauric acid). This step likely involves one or more reductases and dehydrogenases, though the specific enzymes in this context are still under investigation.

The Role of β-Oxidation

While the LOX pathway provides a direct route to a C12 precursor, the β-oxidation pathway offers a more general mechanism for fatty acid chain shortening.[16] This process, occurring primarily in peroxisomes, catabolizes fatty acids by sequentially cleaving two-carbon units (acetyl-CoA) from the carboxyl end of the acyl-CoA molecule.[4][17] It is plausible that various long-chain fatty acids can be shortened via successive β-oxidation cycles to yield dodecanoyl-CoA, which can then enter the final stages of γ-dodecalactone synthesis.[18][19] This provides metabolic flexibility and may explain the presence of γ-dodecalactone in plants with varying lipid profiles.

Core Biosynthetic Steps and Final Lactonization

Once the C12 precursor, dodecanoic acid (or its CoA-thioester), is formed, it must undergo two final transformations: hydroxylation and cyclization.

The Critical γ-Hydroxylation Step

To form a γ-lactone, a hydroxyl group must be introduced at the C4 position of the dodecanoic acid backbone, creating 4-hydroxydodecanoic acid. This is a highly specific oxidation reaction. In microorganisms, cytochrome P450 monooxygenases are known to perform this function.[3][20] It is strongly hypothesized that a similar P450-dependent enzyme catalyzes this key step in plants, although a specific plant C12 fatty acid 4-hydroxylase has yet to be definitively identified. The regioselectivity of this enzyme is paramount, as hydroxylation at the C5 position would lead to the formation of δ-dodecalactone instead.[3]

The Lactonization Step: Formation of the Ring

The final step is the intramolecular esterification of 4-hydroxydodecanoic acid to form the stable five-membered ring of γ-dodecalactone. This cyclization can occur spontaneously under acidic conditions.[3] However, recent evidence from studies on γ-decalactone in peaches suggests an enzymatic role. An alcohol acyltransferase (AAT) was shown to be responsible for the efficient conversion of 4-hydroxydecanoyl-CoA into γ-decalactone.[2] It is highly probable that a homologous AAT or a similar enzyme catalyzes the final step in γ-dodecalactone formation in other plant species, providing a layer of metabolic control over the final aroma profile.[2]

Diagram 1: Proposed Biosynthetic Pathway of γ-Dodecalactone in Plants

Sources

- 1. researchgate.net [researchgate.net]

- 2. Differences in PpAAT1 Activity in High- and Low-Aroma Peach Varieties Affect γ-Decalactone Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 9. annualreviews.org [annualreviews.org]

- 10. researchgate.net [researchgate.net]

- 11. Lipoxygenase and Its Relationship with Ethylene During Ripening of Genetically Modified Tomato (Solanum lycopersicum) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fatty Acid Hydroperoxide Lyase: A Plant Cytochrome P450 Enzyme Involved in Wound Healing and Pest Resistance | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Beta oxidation - Wikipedia [en.wikipedia.org]

- 17. adpcollege.ac.in [adpcollege.ac.in]

- 18. tandfonline.com [tandfonline.com]

- 19. WO2020018729A1 - Biosynthetic production of gamma-lactones - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Microbial Biosynthesis of Gamma-Dodecalactone: From Metabolic Pathways to Production Strategies

Abstract

Gamma-dodecalactone (γ-dodecalactone) is a high-value aroma compound prized for its characteristic fruity, peach-like fragrance, with wide applications in the food, beverage, cosmetic, and pharmaceutical industries.[1] The increasing consumer demand for natural ingredients has propelled the development of biotechnological routes for its production. This technical guide provides a comprehensive overview of the microbial biosynthesis of γ-dodecalactone, intended for researchers, scientists, and professionals in drug development and industrial biotechnology. We will delve into the core metabolic pathways, explore various microbial hosts, present a comparative analysis of production yields, and provide a detailed experimental protocol for its fermentative production and subsequent analysis.

Introduction: The Allure of a Natural Aroma

This compound is a naturally occurring lactone found in various fruits and fermented products. Its production through microbial fermentation is a compelling alternative to chemical synthesis or extraction from natural sources, which often suffer from low yields and high costs.[1][2] The biotechnological approach, primarily through the biotransformation of renewable feedstocks, offers a sustainable and cost-effective method to produce a "natural" labeled product, meeting the demands of today's market.[3]

The most established and industrially relevant microbial route for γ-dodecalactone production involves the biotransformation of ricinoleic acid, the major fatty acid component of castor oil.[4][5][6] Various microorganisms, particularly yeasts, have been identified and engineered for their ability to efficiently convert this substrate into the desired aroma compound.[1][3]

The Core Metabolic Engine: Peroxisomal β-Oxidation

The biosynthesis of γ-dodecalactone from ricinoleic acid is a fascinating example of controlled fatty acid degradation. The process is not a de novo synthesis but rather a biotransformation that harnesses the cell's native peroxisomal β-oxidation pathway.[7][8][9]

The journey from the C18 ricinoleic acid to the C12 γ-dodecalactone involves a series of enzymatic reactions that sequentially shorten the fatty acid chain. Here's a breakdown of the key steps:

-

Substrate Uptake and Activation: Ricinoleic acid, typically derived from the hydrolysis of castor oil by microbial lipases, is transported into the yeast cell.[6] Inside the cell, it is activated to its coenzyme A (CoA) thioester, ricinoleoyl-CoA.

-

Chain Shortening via β-Oxidation: The ricinoleoyl-CoA molecule then enters the peroxisomal β-oxidation cycle. This cyclical pathway consists of four core enzymatic reactions:

-

Dehydrogenation: Catalyzed by acyl-CoA oxidase (Aox), introducing a double bond.[10]

-

Hydration: Catalyzed by enoyl-CoA hydratase, adding a water molecule across the double bond.[10]

-

Dehydrogenation: Catalyzed by 3-hydroxyacyl-CoA dehydrogenase (Hdh), generating NADH.[10]

-

Thiolytic Cleavage: Catalyzed by 3-ketoacyl-CoA thiolase (Thi), which cleaves off an acetyl-CoA molecule, shortening the fatty acid chain by two carbons.[10]

-

-

Formation of the Precursor: After three cycles of β-oxidation, the C18 ricinoleoyl-CoA is shortened to the C12 intermediate, 4-hydroxydodecanoyl-CoA.

-

Lactonization: The final and crucial step is the intramolecular cyclization of 4-hydroxydodecanoic acid (after cleavage from CoA) to form the stable five-membered ring structure of γ-dodecalactone. This lactonization can occur spontaneously under acidic conditions.[9]

Caption: Metabolic pathway for γ-dodecalactone biosynthesis.

The efficiency of this pathway is highly dependent on the activity and specificity of the β-oxidation enzymes. For instance, the acyl-CoA oxidases (POX genes in Yarrowia lipolytica) play a critical role, and their genetic modification has been a key strategy for improving γ-dodecalactone yields by preventing its reconsumption.[10]

Microbial Cell Factories for γ-Dodecalactone Production

A variety of microorganisms have been explored for their ability to produce γ-dodecalactone. However, the oleaginous yeast Yarrowia lipolytica has emerged as the workhorse for this biotransformation due to several advantageous characteristics:

-

GRAS Status: It is "Generally Regarded As Safe," making it suitable for applications in the food industry.[6][11]

-

Robust Lipid Metabolism: Y. lipolytica possesses a highly active lipid metabolism, including efficient lipase secretion for castor oil hydrolysis and a proficient β-oxidation pathway.[2][4]

-

Genetic Tractability: The availability of genetic tools allows for the engineering of metabolic pathways to enhance production and minimize by-product formation.[2][7]

Other yeasts, such as Rhodotorula aurantiaca, Sporobolomyces odorus, and Candida species, have also demonstrated the ability to produce γ-dodecalactone.[1][12][13] For instance, a psychrophilic strain of Rhodotorula aurantiaca has shown high productivity at low temperatures.[12]

The following table summarizes some of the reported production titers of γ-dodecalactone by various microorganisms.

| Microorganism | Substrate | Fermentation Mode | Titer (g/L) | Reference |

| Yarrowia lipolytica W29 | Castor Oil | Batch | 1.8 - 2.1 | [5] |

| Yarrowia lipolytica MTLY40-2p | Castor Oil | Batch | 5.5 | [5] |

| Yarrowia lipolytica | Castor Oil | Batch | 2.93 | [14] |

| Rhodotorula aurantiaca A19 | Castor Oil | Fed-batch | 6.6 | [12] |

| Lindnera saturnus CCMA 0243 | Castor Oil | Batch | 0.512 | [4] |

Experimental Protocol: A Step-by-Step Guide to Production

This section provides a generalized, yet detailed, protocol for the production of γ-dodecalactone using Yarrowia lipolytica in a batch fermentation process. This protocol is a composite of methodologies reported in the literature and should be optimized for specific strains and equipment.

Materials and Equipment

-

Yarrowia lipolytica strain (e.g., W29 or a genetically modified variant)

-

YPG medium: Yeast extract (10 g/L), Peptone (20 g/L), Glucose (20 g/L)

-

Biotransformation medium: Castor oil (e.g., 50-100 g/L), Peptone (20 g/L), Tween 20 or 80 (as an emulsifier, e.g., 5 g/L)

-

Sterile baffled Erlenmeyer flasks or a laboratory-scale bioreactor

-

Incubator shaker

-

Autoclave

-

pH meter

-

Spectrophotometer (for OD600 measurements)

-

Centrifuge

-

Organic solvents for extraction (e.g., ethyl acetate, hexane)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) for quantification

-

γ-dodecalactone standard

Inoculum Preparation

-

Aseptically transfer a single colony of Y. lipolytica from an agar plate into a flask containing 50 mL of sterile YPG medium.

-

Incubate at 27-30°C for 24 hours in a shaker at 140-150 rpm, or until the culture reaches the late logarithmic growth phase (OD600 ≈ 2.0-3.0).[11][14]

Biotransformation (Fermentation)

-

Prepare the biotransformation medium and sterilize it by autoclaving.

-

Inoculate the biotransformation medium with the prepared seed culture to an initial OD600 of approximately 0.25.[14]

-

Incubate the culture at 27-30°C with agitation (e.g., 150-200 rpm) for 72-120 hours.[4]

-

Monitor the pH of the medium and adjust as necessary. The optimal pH can vary but is often in the range of 6.0-7.0.[4][14]

-

Take samples aseptically at regular intervals (e.g., every 24 hours) to monitor cell growth (OD600) and γ-dodecalactone production.

Caption: Experimental workflow for γ-dodecalactone production.

Extraction and Quantification

-

Centrifuge the culture sample to separate the biomass and the supernatant.

-

The γ-dodecalactone will be present in both the aqueous and the lipid (castor oil) phases.[5]

-

Perform a liquid-liquid extraction of the supernatant and the lipid phase using an appropriate organic solvent (e.g., ethyl acetate).

-

Pool the organic extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure.

-

Analyze the concentrated extract by GC-FID or GC-MS.

-

Quantify the concentration of γ-dodecalactone by comparing the peak area with a standard curve prepared with a known concentration of the γ-dodecalactone standard.

Key Process Parameters and Optimization Strategies

The yield of γ-dodecalactone is influenced by a multitude of factors. Optimizing these parameters is crucial for developing a commercially viable process.

-

Substrate Concentration: While a higher substrate concentration can lead to higher product titers, very high concentrations of castor oil or ricinoleic acid can be inhibitory to cell growth and lactone synthesis.[14]

-

pH: The pH of the medium affects enzyme activity and cell viability. The optimal pH for γ-dodecalactone production is typically between 5.0 and 7.0 for Y. lipolytica.[4][14]

-

Temperature: The optimal temperature for most yeast strains used in this process is in the range of 25-30°C.[12]

-

Aeration and Agitation: Oxygen is essential for the β-oxidation pathway. Therefore, adequate aeration and agitation are critical to ensure sufficient oxygen transfer into the medium.[4][14]

-

Genetic Engineering: Modifying the expression of key enzymes in the β-oxidation pathway, such as overexpressing specific acyl-CoA oxidases or deleting those involved in product degradation, can significantly enhance yields.[7][10]

Conclusion and Future Perspectives

The microbial biosynthesis of γ-dodecalactone represents a successful example of industrial biotechnology. The process, primarily centered around the biotransformation of castor oil by Yarrowia lipolytica, is well-established. However, there is still room for improvement. Future research will likely focus on:

-

Metabolic Engineering: Further refinement of the metabolic pathways in production strains to increase flux towards γ-dodecalactone and minimize the formation of by-products.

-

Alternative Substrates: Exploring the use of more sustainable and less expensive feedstocks.

-

Process Intensification: Developing high-density cell cultures and continuous fermentation processes to improve productivity.

-

Downstream Processing: Innovating more efficient and cost-effective methods for the extraction and purification of γ-dodecalactone from the fermentation broth.

By addressing these challenges, the microbial production of γ-dodecalactone can become even more competitive and sustainable, further solidifying its position as a key "natural" ingredient in the flavor and fragrance industry.

References

- Braga, A., & Belo, I. (2016). Biotechnological production of γ-decalactone, a peach like aroma, by Yarrowia lipolytica. Journal of Biotechnology, 219, 57-63. [Link]

- Gomes, N., et al. (2013). Production of γ-Decalactone by Yeast Strains under Different Conditions. Food Technology and Biotechnology, 51(4), 526-532. [Link]

- Małajowicz, J., et al. (2022). Improved Gamma-Decalactone Synthesis by Yarrowia lipolytica Yeast Using Taguchi Robust Design Method. Molecules, 27(15), 4947. [Link]

- Celińska, E., et al. (2018). Comparison of gamma-decalactone biosynthesis by yeast Yarrowia lipolytica MTLY40-2p and W29 in batch-cultures. Biotechnology Letters, 40(11-12), 1537-1544. [Link]

- Groguenin, A., et al. (2004). Utilization of an auxotrophic strain of the yeast Yarrowia lipolytica to improve gamma-decalactone production yields. Applied Microbiology and Biotechnology, 65(6), 730-735. [Link]

- Waché, Y., et al. (2001). Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica. Applied and Environmental Microbiology, 67(12), 5700-5704. [Link]

- Moradi, M., et al. (2021). Optimization of gamma-decalactone production by Yarrowia lipolytica mutant strain via Response surface methodology. Modares Journal of Biotechnology, 12(2), 1-9. [Link]

- Aguedo, M., et al. (2002). Production of lactones and peroxisomal beta-oxidation in yeasts. Le Lait, 82(1), 127-137. [Link]

- Alchihab, M., et al. (2009). Production of gamma-decalactone by a psychrophilic and a mesophilic strain of the yeast Rhodotorula aurantiaca. Applied Biochemistry and Biotechnology, 158(1), 41-50. [Link]